molecular formula C18H20N2O B13960764 6-(Diphenylmethyl)-3-methyl-2-piperazinone CAS No. 757179-67-2

6-(Diphenylmethyl)-3-methyl-2-piperazinone

Cat. No.: B13960764
CAS No.: 757179-67-2
M. Wt: 280.4 g/mol
InChI Key: LYJUNPZDRDGRTR-UHFFFAOYSA-N
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Description

6-(Diphenylmethyl)-3-methyl-2-piperazinone is a chemical compound that belongs to the class of piperazinones It is characterized by the presence of a diphenylmethyl group attached to the piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diphenylmethyl)-3-methyl-2-piperazinone typically involves the reaction of diphenylmethyl chloride with 3-methyl-2-piperazinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Diphenylmethyl)-3-methyl-2-piperazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Diphenylmethyl)-3-methyl-2-piperazinone has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Diphenylmethyl)-3-methyl-2-piperazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Diphenylmethyl)-3-methyl-2-piperazinone: shares structural similarities with other piperazinone derivatives, such as 1-benzyl-3-methyl-2-piperazinone and 1-phenyl-3-methyl-2-piperazinone.

Uniqueness

  • The presence of the diphenylmethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

757179-67-2

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

6-benzhydryl-3-methylpiperazin-2-one

InChI

InChI=1S/C18H20N2O/c1-13-18(21)20-16(12-19-13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3,(H,20,21)

InChI Key

LYJUNPZDRDGRTR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(CN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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